Isononanoic acid, with the chemical formula and a molecular weight of 158.24 g/mol, is produced through several synthetic pathways, primarily from 2-ethylhexanol. The lead salt form is classified under the broader category of metal carboxylates, which are salts formed between carboxylic acids and metal ions. These compounds are often utilized for their unique properties in industrial processes.
The synthesis of isononanoic acid typically involves multiple steps:
In industrial settings, catalysts such as cobalt or manganese salts are employed during the oxidation step, often using peroxides like hydrogen peroxide as oxidants. This method allows for high yields and efficiency in producing isononanoic acid from bio-based feedstocks, contributing to sustainable practices in chemical manufacturing .
Isononanoic acid features a branched structure typical of C9-monocarboxylic acids. Its molecular structure includes:
The presence of branching affects its physical properties and reactivity compared to straight-chain fatty acids. The specific branched isomers present in commercial preparations can include significant amounts of 3,5,5-trimethylhexanoic acid .
Isononanoic acid participates in several important chemical reactions:
These reactions are facilitated by specific reagents and conditions:
The mechanism of action for isononanoic acid primarily revolves around its role as a drying agent in coatings. When applied, it promotes the cross-linking of polymers through interactions with moisture and oxygen in the environment. This process enhances the durability and performance of coatings by facilitating faster drying times and improved film formation.
Additionally, its derivatives are used to modify polymer properties, such as increasing flexibility or reducing hygroscopicity in various applications .
Isononanoic acid exhibits several notable physical and chemical properties:
These properties make it suitable for use in various industrial applications where solubility and volatility are critical factors .
Isononanoic acid and its lead salt form have diverse applications across several industries:
The production pathway commences with the acid-catalyzed dehydration of 2-ethylhexanol (2-EH), yielding a mixture of C8 olefins (primarily octenes). This endothermic reaction proceeds via an E1 elimination mechanism involving protonation of the alcohol oxygen by a Brønsted acid site, water departure to form a planar carbocation intermediate, and subsequent deprotonation to form alkenes.
Catalyst selection critically governs reaction efficiency and product distribution:
Optimization strategies focus on maximizing octene yield while minimizing undesired byproducts (ethers, dimers, coke):
Table 1: Comparison of Catalysts for 2-Ethylhexanol Dehydration
Catalyst Type | Temperature Range (°C) | 2-EH Conversion (%) | Octene Selectivity (%) | Primary Octene Products | Key Challenges |
---|---|---|---|---|---|
γ-Alumina (γ-Al₂O₃) | 250-350 | 85-95 | 80-90 | Linear octenes (1-/2-/3-octene) | Coke deposition, requires regeneration |
H₃PO₄ / Support | 180-220 | 90-95 | 90-97 | Branched octenes (diisobutylene) | Acid leaching, corrosion |
Acidic Resins | 160-200 | 75-85 | 85-92 | Mixture (linear + branched octenes) | Thermal stability limitations |
The resultant octene mixture undergoes hydroformylation (Oxo reaction) – the catalytic addition of synthesis gas (CO/H₂) – to form C9 aldehydes (isononanals). This reaction is pivotal for introducing the carbonyl group and extending the carbon chain.
The process employs transition metal carbonyl complexes as catalysts, with cobalt and rhodium dominating industrial processes:
Regioselectivity is paramount: The structure of the octene feed (linear vs. branched) and catalyst system dictate whether linear (n-nonanal) or branched (e.g., TMH) aldehydes predominate. TMH is the dominant precursor to the industrially relevant isononanoic acid isomer. The reaction mechanism involves alkene coordination to the metal hydride, migratory insertion into the metal-alkyl bond (dictating linear/branched ratio), CO insertion, and reductive elimination of the aldehyde.
Table 2: Key Hydroformylation Catalyst Systems for Octene Conversion
Catalyst System | Conditions (T, P) | Activity | Selectivity to Branched C9 Aldehyde (e.g., TMH) | n:iso Ratio | Key Advantages/Disadvantages |
---|---|---|---|---|---|
Cobalt Carbonyl | 150-180°C, 200-300 bar | Moderate | 50-70% | High (n-favoring) | Lower catalyst cost; Harsh conditions, significant alcohol co-product, lower branch selectivity |
Unmodified Rhodium | 100-130°C, 70-150 bar | High | 60-75% | Moderate | Higher activity than Co; Less harsh than Co; Still lower branch selectivity than Rh/TPP |
Rhodium/Tertiary Phosphine (e.g., TPP) | 90-120°C, 15-30 bar | High | 85-95% | Low (iso-favoring) | High branched selectivity, Mild conditions, Low alcohol formation; High Rh cost, Ligand management |
The final chemical step is the oxidation of isononanal (primarily TMH) to isononanoic acid. This exothermic reaction typically employs molecular oxygen (air or O₂-enriched air) as the primary oxidant, catalyzed by heavy metal carboxylates.
Cobalt and manganese carboxylates (often naphthenates, acetates, or the isononanoates themselves) serve as the workhorse catalysts, acting via a radical chain mechanism:
Co²⁺ + RCHO + O₂ → Co³⁺ + RCO· + HOO·
RCO· + O₂ → RCOOO·
RCOOO· + R'CHO → RCOOOH + R'CO·
RCOOOH + Co²⁺ → RCOO· + OH⁻ + Co³⁺
RCOO· + R'CHO → RCOOH + R'CO·
Mn²⁺ + Co³⁺ → Mn³⁺ + Co²⁺
), thereby boosting overall oxidation rate [1] [5] [8].Peroxide oxidants (e.g., peracetic acid, hydrogen peroxide) offer alternative pathways, sometimes used in niche applications or to initiate the radical chain under milder conditions. However, economic and handling considerations generally favor air/O₂ oxidation for large-scale production.
Critical process parameters:
Table 3: Oxidation Systems for Isononanal to Isononanoic Acid
Oxidant | Catalyst System | Typical Conditions | Conversion (%) | Acid Selectivity (%) | Key Byproducts/Challenges |
---|---|---|---|---|---|
Air/O₂ | Co²⁺ (Isononanoate) | 50-70°C, Atmospheric - 5 bar | >99 | 92-96 | Aldehyde dimers, Esters (Tishchenko), CO₂ |
Air/O₂ | Co²⁺/Mn²⁺ Blend | 40-60°C, Atmospheric - 5 bar | >99 | 95-98 | Reduced CO₂ vs. Co alone |
Hydrogen Peroxide (H₂O₂) | Metal-free or Acid catalysts | 60-80°C | 90-95 | 85-92 | Water dilution, Peracid safety, Higher cost |
Peracetic Acid | Trace Metal (e.g., Co, Fe) | 20-50°C | 95-98 | 90-94 | Handling corrosive oxidant, Acetic acid co-product, Cost |
The production sequence relies heavily on catalysis, presenting a dichotomy between homogeneous and heterogeneous systems, each with distinct trade-offs:
Table 4: Catalyst System Comparison Across Production Stages
Production Stage | Dominant Catalyst Type | Key System Examples | Separation Efficiency | Recoverability/ Recyclability | Selectivity Control |
---|---|---|---|---|---|
Dehydration | Heterogeneous | γ-Al₂O₃, H₃PO₄/SiO₂ | High | Moderate-High | Moderate |
Hydroformylation | Homogeneous | Rh/Phosphine (TPP), Co₂(CO)₈ | Low | Very Low | High (Rh/TPP) |
Hydroformylation (Emerging) | Hybrid | Rh Complexes on PILs/Supports, Co on ZSM-5/PILs | Moderate-High | Moderate-High | Moderate-High |
Oxidation | Homogeneous | Co²⁺ Isononanoate, Co²⁺/Mn²⁺ Isononanoate Blend | Low | Very Low | High |
Oxidation (Emerging) | Heterogeneous/Hybrid | Co/Mn Oxides, Co-Mn Catalysts on Carbon/Metal Oxides | High | High | Moderate |
While the established route relies on petrochemical 2-ethylhexanol, derived from propylene hydroformylation/aldol condensation, significant research explores bio-based feedstocks to enhance sustainability. However, scalability faces major hurdles:
Despite these challenges, the drive towards net-zero carbon emissions and circularity continues to spur research into viable bio-routes, potentially leveraging metabolic engineering for direct microbial production of branched acids or advanced thermochemical conversion (e.g., gasification/Fischer-Tropsch followed by tailored upgrading) in the longer term.
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